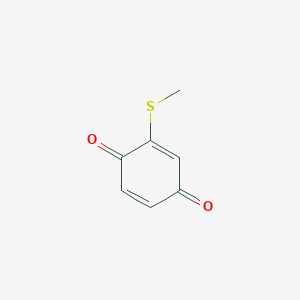
p-Benzoquinone, 2-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Benzoquinone, 2-(methylthio)- is a useful research compound. Its molecular formula is C7H6O2S and its molecular weight is 154.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality p-Benzoquinone, 2-(methylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Benzoquinone, 2-(methylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antifungal and Antibacterial Activities
Research has demonstrated that p-benzoquinone derivatives exhibit antifungal and antibacterial properties. For instance, studies have shown that certain substituted quinones can inhibit the growth of fungal strains such as Candida albicans and Cladosporium cucumerinum . The mechanism often involves the generation of reactive oxygen species (ROS), which disrupt cellular functions in pathogens.
| Compound | Activity | Target Organism |
|---|---|---|
| p-Benzoquinone, 2-(methylthio)- | Antifungal | Candida albicans |
| p-Benzoquinone, 2-(methylthio)- | Antibacterial | Bacillus subtilis |
Cytotoxicity Studies
In cytotoxicity assays, p-benzoquinone compounds have been shown to induce cell death in various cancer cell lines. A study indicated that the cytotoxic effects correlated with ROS formation and glutathione depletion in hepatocytes and neuronal cells . This suggests potential applications in cancer therapeutics.
Organic Synthesis
p-Benzoquinone, 2-(methylthio)- serves as an important reagent in organic synthesis. It is utilized in the preparation of complex molecules due to its ability to participate in electrophilic aromatic substitution reactions. The compound's reactivity allows for the formation of various functionalized products that are valuable in medicinal chemistry .
Photochemical Applications
The compound is also used in photochemical reactions as an oxidizing agent. Its ability to absorb light and generate reactive intermediates makes it useful in photochemical syntheses and studies related to solar energy conversion .
Study on Antimicrobial Activity
A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of p-benzoquinone derivatives against multiple strains of bacteria and fungi. The researchers found that modifications to the quinone structure could enhance activity, leading to potential applications in developing new antimicrobial agents .
Evaluation of Cytotoxic Mechanisms
Another significant study focused on the cytotoxic mechanisms of p-benzoquinone compounds across different cell types. The findings revealed that while hepatocytes showed resilience due to higher detoxifying capacities, neuronal cells were more susceptible to ROS-induced damage . This research underlines the importance of understanding cell-specific responses when considering therapeutic applications.
Propriétés
Numéro CAS |
18232-06-9 |
|---|---|
Formule moléculaire |
C7H6O2S |
Poids moléculaire |
154.19 g/mol |
Nom IUPAC |
2-methylsulfanylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H6O2S/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 |
Clé InChI |
WITSQZWTUMQIBS-UHFFFAOYSA-N |
SMILES |
CSC1=CC(=O)C=CC1=O |
SMILES canonique |
CSC1=CC(=O)C=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















